[Benzyl(dimethyl)silyl]methyl carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
[benzyl(dimethyl)silyl]methyl carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2Si/c1-15(2,9-14-11(12)13)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVZGJORVTZXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)COC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294509 | |
| Record name | [benzyl(dimethyl)silyl]methyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5507-48-2 | |
| Record name | NSC96855 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [benzyl(dimethyl)silyl]methyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Benzyl Dimethyl Silyl Methyl Carbamate
Established Synthetic Routes to [Benzyl(dimethyl)silyl]methyl Carbamate (B1207046)
The synthesis of [Benzyl(dimethyl)silyl]methyl carbamate involves the foundational construction of the carbamate scaffold followed by the specific introduction of the organosilyl moiety.
Precursor Synthesis and Derivatization Approaches for Carbamate Scaffolds
The formation of the carbamate functional group is a cornerstone of organic synthesis. A variety of methods have been developed to construct this moiety, which serves as the backbone for the target compound. One of the most traditional methods for preparing a primary carbamate, such as methyl carbamate, involves the reaction of an appropriate chloroformate with ammonia. For instance, benzyl (B1604629) carbamate is commonly prepared by reacting benzyl chloroformate with ammonia. chemicalbook.com
Modern, more environmentally benign pathways have also been explored. These include three-component coupling reactions involving amines, carbon dioxide, and halides, which can proceed under mild conditions. organic-chemistry.org Another approach is the reaction of amines with dialkyl carbonates, like dimethyl carbonate (DMC), which can be catalyzed by agents such as zinc acetate (B1210297) or promoted by a base. unive.it Furthermore, the Hofmann rearrangement of amides in the presence of reagents like N-bromoacetamide can yield carbamates in high yields. organic-chemistry.org
The table below summarizes common strategies for synthesizing carbamate precursors.
Table 1: Synthetic Approaches to Carbamate Scaffolds
| Method | Reactants | Reagents/Conditions | Product Type |
|---|---|---|---|
| Classical Synthesis | Benzyl Chloroformate, Ammonia | Vigorous stirring, room temperature | Benzyl Carbamate chemicalbook.com |
| Three-Component Coupling | Amine, Carbon Dioxide, Halide | Cesium Carbonate, TBAI | General Carbamates organic-chemistry.org |
| Carbonate Amination | Amine, Dimethyl Carbonate | Zinc Acetate (catalyst) or t-BuOK (base) | N-Substituted Carbamates unive.it |
| Hofmann Rearrangement | Aromatic/Aliphatic Amides | N-bromoacetamide, Lithium Methoxide | Methyl/Benzyl Carbamates organic-chemistry.org |
Integration of Benzyl(dimethyl)silyl Moieties into Carbamate Structures
The introduction of a silyl (B83357) group onto a carbamate structure can be achieved through several synthetic strategies. A general and widely studied method for preparing silyl carbamates is the insertion of carbon dioxide into the silicon-nitrogen bond of a silylamine. google.com An alternative novel process involves the reaction between a silane (B1218182) bearing at least one silicon-hydrogen bond and an ammonium (B1175870) carbamate. google.com
For a compound like this compound, a plausible synthetic route is analogous to the synthesis of similar silylmethyl carbamates. This would likely involve the reaction of an aminosilane (B1250345) precursor, specifically (aminomethyl)benzyl(dimethyl)silane, with a carbonyl source such as dimethyl carbonate. This type of reaction, often conducted in the presence of a catalyst like sodium methoxide, proceeds via nucleophilic attack of the amine onto the carbonate, leading to the formation of the desired carbamate and methanol (B129727) as a byproduct. chemicalbook.com
Table 2: Methods for Silyl Group Integration into Carbamates
| Method | Silyl Precursor | Carbamate/Carbonyl Source | Key Features |
|---|---|---|---|
| CO2 Insertion | Silylamine (R3Si-NR'R'') | Carbon Dioxide (CO2) | Extensively studied method for silyl carbamate formation. google.com |
| Hydrosilylation | Silyl Hydride (R3Si-H) | Ammonium Carbamate | A direct route utilizing the reactivity of the Si-H bond. google.com |
| Aminosilane Carboxylation | Aminomethyl(organo)silane | Dimethyl Carbonate | Effective for synthesizing N-(silylmethyl) carbamates. chemicalbook.com |
Chemical Reactivity and Derivatization Strategies for this compound
The chemical behavior of this compound is dictated by the reactivity of the carbamate linkage and influenced by the presence of the organosilyl group.
Hydrolysis Reactions and Stability Profiles of this compound
The stability of carbamates toward hydrolysis is a critical aspect of their chemical profile. Generally, O-silyl carbamates are susceptible to hydrolysis and can be readily cleaved by moisture in the air. google.com However, the stability of these compounds is highly dependent on their substitution pattern. For instance, N,N-disubstituted carbamate esters are significantly more stable in buffer and plasma solutions compared to their N-monosubstituted counterparts, which are often chemically and enzymatically labile. nih.gov
The introduction of bulky silyl groups can enhance hydrolytic stability. It is proposed that a remote silyl group can sterically protect the hydrolysis-sensitive carbonyl bond, thereby increasing the compound's resistance to cleavage in aqueous environments. chemrxiv.orgresearchgate.netchemrxiv.org The coordination of metal ions can also trigger and promote the hydrolysis of the carbamate functional group. rsc.org
Table 3: Factors Influencing Carbamate Hydrolytic Stability
| Factor | Observation | Implication for this compound |
|---|---|---|
| N-Substitution | N,N-disubstituted carbamates are more stable than N-monosubstituted ones. nih.gov | As a secondary amine derivative, it would exhibit moderate to good stability. |
| Steric Hindrance | Bulky groups, such as silyl moieties, can sterically hinder hydrolytic attack. researchgate.net | The benzyl(dimethyl)silyl group likely enhances stability compared to a simple methyl carbamate. |
| Electronic Effects | Phenyl-substituted O-silylurethanes (PhNHCO2SiMe3) show surprising stability in air. google.com | The electronic nature of the benzyl group may influence the stability profile. |
| Catalysis | Hydrolysis can be catalyzed by enzymes (e.g., plasma esterases) or metal ions. nih.govrsc.org | The compound may be susceptible to catalyzed hydrolysis under specific biological or chemical conditions. |
Esterification and Transesterification Pathways of this compound
Carbamates can participate in esterification and transesterification reactions, allowing for the modification of the ester portion of the molecule. While the direct Fischer esterification typically involves carboxylic acids and alcohols, masterorganicchemistry.com carbamates can undergo analogous transformations.
Transesterification of carbamates can be effectively achieved by reacting them with an excess of an alcohol in the presence of a strong base, such as potassium tert-butoxide. This process allows for the exchange of the alkoxy group of the carbamate, enabling the synthesis of different carbamate esters, including sterically hindered ones. unive.it This pathway offers a potential route to derivatize this compound by reacting it with various alcohols to displace the methyl group.
Amide Formation and Related Nitrogen-Based Transformations of this compound
A significant transformation of carbamates is their conversion into amides. A novel and direct one-step method has been developed for this conversion using acyl chlorides and sodium iodide. clockss.org This reaction is believed to proceed through the formation of a quaternary nitrogen intermediate, which then undergoes nucleophilic attack to yield the corresponding N-substituted amide. This methodology provides a direct pathway to convert this compound into a variety of amides by selecting the appropriate acyl chloride.
Another key reaction is the cleavage of the carbamate to yield the parent amine. The use of trimethylsilyl (B98337) iodide (TMSI) is a well-established method for converting carbamates into amines, proceeding through the intermediacy of a silyl carbamate and producing an alkyl halide byproduct. nih.gov This reaction offers a method for the deprotection of the nitrogen, releasing the (aminomethyl)benzyl(dimethyl)silane precursor.
Reduction and Oxidation Chemistry of this compound
The chemical reactivity of this compound is largely dictated by its constituent functional groups: the benzyl group, the carbamate linkage, and the dimethylsilyl moiety. While specific studies on the reduction and oxidation of this exact molecule are not extensively documented, its behavior can be inferred from related structures.
Oxidation: The benzyl group is susceptible to oxidation. Oxidative cleavage can be achieved using various reagents. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are known to oxidize the benzyl group in similar carbamate structures, potentially yielding products like benzaldehyde (B42025) or benzoic acid depending on the reaction conditions. Another approach involves the use of N-bromosuccinimide (NBS), which can oxidize benzyl methyl ethers to either aromatic aldehydes or aromatic methyl esters by controlling the stoichiometry and temperature. nih.gov This suggests that the benzylic position of this compound is a likely site for oxidative transformation.
Reduction: The reduction chemistry of carbamates often targets specific substituents. In compounds like 4-nitrobenzyl carbamates, the nitro group is readily reduced, which can trigger a subsequent fragmentation of the entire benzyl carbamate structure to release the protected amine. researchgate.net While this compound lacks such a reducible group on the aromatic ring, the carbamate group itself can be subject to reduction under harsh conditions, though this is less common than cleavage. More typically, the benzyl group is removed via hydrogenolysis (catalytic hydrogenation), a standard method for deprotecting amines protected by a benzyloxycarbonyl (Cbz or Z) group, which is structurally related to the benzyl carbamate moiety.
Olefination, Halogenation, Acylation, and Alkylation Reactions on this compound
The modification of this compound can be achieved through several classes of reactions targeting different parts of the molecule.
Acylation and Alkylation: The nitrogen atom of the carbamate group is a primary site for acylation and alkylation. While the N-H proton is not highly acidic, it can be removed by a sufficiently strong base to generate a nucleophilic anion. This anion can then react with various electrophiles.
N-Alkylation: Reaction with alkyl halides, such as substituted benzyl halides, in the presence of a base like potassium carbonate can lead to N-alkylation. researchgate.net
N-Acylation: The introduction of an acyl group can be accomplished using acyl halides or anhydrides. This transformation is a key step in the synthesis of various derivatives. researchgate.net
Directed ortho-metalation (DoM) is another powerful strategy for functionalizing aromatic carbamates. nih.gov Although typically applied to O-aryl carbamates, similar principles could potentially be adapted to achieve functionalization at the ortho position of the benzyl group, followed by quenching with an appropriate alkylating or acylating agent. nih.gov
Halogenation: The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution, including halogenation. The introduction of halogen atoms (e.g., Cl, Br) can be achieved using standard halogenating agents and a Lewis acid catalyst. These halogenated derivatives can serve as intermediates for further cross-coupling reactions.
Olefination: Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, are not directly applicable to this compound itself. These reactions require a carbonyl group. However, if the benzyl group were first oxidized to benzaldehyde as described in section 2.2.4, subsequent olefination would be possible to install a carbon-carbon double bond.
Catalytic Approaches in the Synthesis and Modification of this compound
Catalysis plays a crucial role in both the synthesis of the carbamate core and its subsequent modification.
Catalytic Synthesis: The synthesis of the parent benzyl carbamate structure can be achieved through various catalytic methods. A notable approach involves the reaction of urea (B33335) and benzyl alcohol over a composite metal oxide catalyst supported on alumina. google.com This method provides high conversion rates and selectivity for benzyl carbamate.
| Catalyst Composition | Reactants | Temperature (°C) | Pressure | Yield (%) | Reference |
| Fe₂O₃/TiO₂ on Al₂O₃ | Urea, Benzyl Alcohol | 140-180 | Reduced | >90 | google.com |
| Ni on Cation Exchanger | Urea, Benzyl Alcohol | 131-150 | Atmospheric | 97 |
Catalytic Modification: Asymmetric catalysis can be employed to introduce chirality. For instance, chiral rhodium catalysts have been used in vinylogous Michael additions to create optically active compounds. acs.org In the context of the target molecule, N-Heterocyclic Carbenes (NHCs) are known to catalyze enantioselective conjugate additions of silyl groups to unsaturated carbonyls, representing a potential catalytic route for forming the C-Si bond in precursors to this compound. nih.gov
Development of Novel and Sustainable Synthetic Methodologies for this compound
Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes. For carbamates, this involves moving away from hazardous reagents and developing efficient, atom-economical reactions.
Historically, carbamates were often synthesized using highly toxic phosgene (B1210022) or corrosive carbamoyl (B1232498) chlorides. google.com Modern approaches seek to avoid these reagents. One of the most significant advances is the use of urea and organic carbonates as carbonyl sources, which offers high atom economy. researchgate.net For example, the catalytic reaction between urea and benzyl alcohol is a greener alternative for producing the benzyl carbamate backbone. google.com
The principles of green chemistry also guide the choice of solvents and catalysts.
Benign Solvents: The use of solvents like polyethylene (B3416737) glycol (PEG), which is non-toxic and recyclable, is being explored for related transformations. frontiersin.org
Efficient Catalysis: The development of reusable, solid-supported catalysts, such as the alumina-supported metal oxides used in benzyl carbamate synthesis, simplifies product purification and reduces waste. google.com Another strategy involves using lanthanide oxides (e.g., La₂O₃/SiO₂) as catalysts for the synthesis of carbamates from ureas and organic carbonates in solvent-free conditions. researchgate.net
These sustainable principles can be applied to the multi-step synthesis of this compound, aiming to reduce the environmental impact by choosing safer reagents, minimizing solvent use, and employing efficient catalytic systems.
In-Depth Analysis of this compound Reveals Data Scarcity
A comprehensive review of scientific literature and chemical databases indicates a significant lack of published experimental data for the chemical compound this compound. Despite extensive searches, detailed spectroscopic and crystallographic information necessary for a thorough structural and analytical characterization, as requested, is not publicly available.
While information on related compounds such as benzyl carbamate and other silyl carbamate derivatives exists, specific experimental findings for this compound remain elusive. The requested in-depth article focusing solely on the advanced spectroscopic and crystallographic analysis of this particular molecule cannot be generated due to the absence of foundational research data in the public domain.
The intended article structure, which was to include detailed discussions on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and crystallographic studies, relies on the availability of primary research that describes the synthesis and subsequent characterization of the compound. Searches for such research have not yielded any publications containing the requisite data for this compound.
Consequently, the following sections and subsections, which were outlined for the article, cannot be populated with scientifically accurate and specific information:
Molecular Structure and Spectroscopic Characterization of Benzyl Dimethyl Silyl Methyl Carbamate
Crystallographic Studies and Solid-State Structure of [Benzyl(dimethyl)silyl]methyl carbamate (B1207046)
Without access to experimental spectra (NMR, MS, IR, Raman) or crystallographic information files (CIF), any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
This data gap highlights a potential area for future chemical research. The synthesis and thorough characterization of [Benzyl(dimethyl)silyl]methyl carbamate would be a novel contribution to the field of organic chemistry and materials science, providing the necessary data for the kind of detailed analysis that was intended for this article.
Until such research is conducted and published, a detailed and scientifically rigorous article on the molecular structure and spectroscopic characterization of this compound remains unfeasible.
Mechanistic Investigations into the Biological Actions of Benzyl Dimethyl Silyl Methyl Carbamate
Enzymatic Interactions and Target Site Elucidation for Biological Activity
The primary mode of action for the majority of carbamate (B1207046) insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). This enzyme is crucial for the proper functioning of the nervous system in both insects and mammals, as it breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect. It is hypothesized that [Benzyl(dimethyl)silyl]methyl carbamate, like its traditional carbamate counterparts, targets AChE. However, specific kinetic data on the binding and inhibition of AChE by this silylcarbamate are not available in the current body of scientific literature.
Insects have evolved sophisticated detoxification mechanisms to counteract the toxic effects of insecticides. A primary pathway involves the cytochrome P450 monooxygenase (P450) system, a diverse group of enzymes that catalyze the oxidation of a wide range of foreign compounds, rendering them more water-soluble and easier to excrete.
For many carbamate insecticides, P450-mediated metabolism is a key detoxification route. This can involve hydroxylation of aromatic rings or alkyl side chains, N-dealkylation, or sulfoxidation. The introduction of a silicon atom in this compound presents a novel substrate for these enzyme systems. The silicon-carbon bond is generally more susceptible to cleavage than a carbon-carbon bond, which could influence the metabolic fate of the molecule.
Research on other carbamates, such as the N-methyl carbamate methomyl, has demonstrated the induction of specific P450 enzymes, like Cyp1a2, in response to exposure. It is plausible that this compound could also be a substrate for and potentially an inducer of certain P450 isoforms. However, without specific experimental studies, the exact metabolic pathways, the specific P450 enzymes involved, and the resulting metabolites of this compound remain unknown.
Table 1: Putative Metabolic Detoxification Pathways for Carbamate Insecticides
| Enzyme System | General Function | Potential Role in this compound Metabolism |
| Cytochrome P450 Monooxygenases | Oxidation, hydroxylation, dealkylation | Potential cleavage of the Si-C bond, hydroxylation of the benzyl (B1604629) group, or N-demethylation. |
| Glutathione S-Transferases (GSTs) | Conjugation with glutathione | Potential conjugation to the carbamate moiety or its metabolites for enhanced excretion. |
| Esterases | Hydrolysis of ester linkages | Potential hydrolysis of the carbamate ester bond, leading to detoxification. |
This table is based on general knowledge of carbamate metabolism and represents hypothetical pathways for this compound in the absence of specific research.
Insecticide resistance is a major challenge in pest management. The two primary mechanisms of resistance to carbamates are target-site insensitivity and enhanced metabolic detoxification.
Target-site resistance typically involves mutations in the gene encoding acetylcholinesterase, which reduce the binding affinity of the carbamate inhibitor to the enzyme. This allows the enzyme to function even in the presence of the insecticide.
Metabolic resistance, as discussed previously, involves the upregulation of detoxification enzymes such as P450s, GSTs, and esterases. This leads to a more rapid breakdown of the insecticide before it can reach its target site.
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism. For example, enhanced P450 activity that detoxifies one type of carbamate might also be effective against other carbamates or even insecticides from different chemical classes.
There is currently no information available in the scientific literature regarding resistance mechanisms specifically to this compound. Furthermore, its cross-resistance profile with other insecticides, including diamides (which have a different mode of action targeting ryanodine (B192298) receptors), has not been investigated.
Cellular and Molecular Responses in Target Organisms to this compound
The primary cellular response to carbamate poisoning is the disruption of cholinergic neurotransmission. The accumulation of acetylcholine leads to hyperexcitation of nerve and muscle cells. This can manifest as tremors, convulsions, and paralysis. At the molecular level, the key event is the carbamoylation of the serine residue in the active site of acetylcholinesterase.
While these general effects are expected for this compound, the specific cellular and molecular responses in target organisms have not been documented. Studies investigating the neurotoxic effects on specific neuronal populations, potential off-target effects, and downstream signaling pathways activated in response to exposure are needed to fully understand its biological impact.
Comparative Mechanistic Studies with Related Carbamate Derivatives
Comparative studies are essential for understanding the structure-activity relationships of insecticides and for the development of new, more effective, and safer compounds. By comparing the biological activity and metabolic fate of this compound with traditional carbamates (e.g., carbaryl, methomyl) and other organosilicon compounds, researchers could elucidate the role of the benzyl(dimethyl)silyl moiety.
Key areas for comparative investigation would include:
Inhibition of Acetylcholinesterase: Comparing the inhibitory potency (IC50 or Ki values) of this compound with other carbamates against AChE from various target and non-target species.
Metabolic Stability: Assessing the rate of metabolism by P450s and other detoxification enzymes compared to other carbamates.
Toxicity Profiles: Comparing the acute and chronic toxicity to a range of insect pests and beneficial organisms.
Structure Activity Relationship Sar and Rational Design of Benzyl Dimethyl Silyl Methyl Carbamate Analogs
Systematic Structural Modifications of [Benzyl(dimethyl)silyl]methyl Carbamate (B1207046) and Their Impact on Bioactivity
The biological activity of [Benzyl(dimethyl)silyl]methyl carbamate is intrinsically linked to its molecular structure, which comprises a central carbamate moiety, a benzyl (B1604629) group, and a dimethylsilylmethyl group. Systematic modifications of these components can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
The carbamate functional group is a critical pharmacophore in many biologically active molecules, acting as a stable mimic of an amide or ester. Its stability and ability to permeate cell membranes make it a valuable component in drug design. The core structure of carbamates allows for diverse substitutions, which in turn modulates their biological effects.
Modifications to the benzyl group, such as the introduction of substituents on the phenyl ring, can profoundly influence bioactivity. For instance, the position and nature of these substituents can alter the electronic and steric properties of the entire molecule. This can affect binding affinity to target proteins and metabolic stability. Research on related benzyl carbamates has shown that even small changes, like the addition of a methyl or methoxyl group to the benzene (B151609) ring, can impact their biological activity. researchgate.net
Similarly, alterations to the dimethylsilylmethyl group can have a substantial impact. The silicon atom, being larger and more electropositive than carbon, can influence the compound's lipophilicity and metabolic profile. The tert-butyl dimethyl silyl (B83357) group, a structurally related moiety, has been shown to enhance the cytotoxic activity of certain compounds against human tumor cells. nih.gov This suggests that the dimethylsilyl group in this compound analogs could play a crucial role in modulating their biological effects.
The following interactive data table illustrates the hypothetical impact of systematic structural modifications on the bioactivity of this compound analogs, based on established SAR principles for related carbamate compounds.
| Analog | Modification | Hypothetical Impact on Bioactivity |
|---|---|---|
| Analog 1 | Substitution of the benzyl group with a 4-chlorobenzyl group | Increased lipophilicity, potentially enhanced binding affinity to hydrophobic pockets of target enzymes. |
| Analog 2 | Replacement of the dimethylsilyl group with a diethylsilyl group | Increased steric bulk, which may enhance selectivity for certain biological targets. |
| Analog 3 | Introduction of a methoxy (B1213986) group at the para position of the benzyl ring | Altered electronic properties, potentially leading to improved metabolic stability. |
| Analog 4 | Replacement of the methyl carbamate with an ethyl carbamate | Increased steric hindrance around the carbamate core, which could affect the rate of hydrolysis and duration of action. |
Computational Approaches in SAR Analysis for this compound
Computational chemistry plays a pivotal role in elucidating the SAR of this compound and its analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular interactions that govern biological activity.
3D-QSAR studies, for example, can generate pharmacophore models that identify the key steric and electronic features required for optimal bioactivity. These models are built by aligning a series of analogs and correlating their structural properties with their biological activities. For carbamate derivatives, these models can help to understand how different substituents on the benzyl and silyl moieties contribute to target binding.
Molecular docking simulations can predict the binding mode of this compound analogs within the active site of a target protein. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, docking studies on resveratrol-based carbamates have revealed that stabilizing interactions with active site residues involve π-stacking and alkyl-π interactions. mdpi.com Similar computational analyses of this compound analogs could guide the design of new derivatives with improved binding affinity and selectivity.
Furthermore, computational methods can be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel analogs, helping to prioritize compounds for synthesis and biological evaluation. mdpi.com
Rational Design Principles for Enhanced Efficacy and Selectivity of this compound Derivatives
The rational design of this compound derivatives with enhanced efficacy and selectivity is guided by the principles derived from SAR studies and computational analyses. Key strategies include the modulation of physicochemical properties and the introduction of specific structural features to optimize interactions with the biological target.
One important design principle is the strategic introduction of silyl groups to improve molecular functionality. The incorporation of a silyl group at a position remote from a photolabile bond in coumarin-based molecules has been shown to enhance their hydrolytic stability while improving photolysis efficiency. chemrxiv.org This suggests that the silyl group in this compound could be leveraged to fine-tune the compound's stability and reactivity.
Another principle involves the rigidification of the molecular structure to increase binding affinity. By limiting the conformational freedom of the molecule, for example through the incorporation of cyclic structures, the entropic penalty upon binding can be reduced, leading to a more favorable binding free energy. This approach has been successfully applied in the design of selective M1 antagonists based on a 4,4'-difluorobenzhydrol carbamate scaffold. mdpi.com
Furthermore, the introduction of specific functional groups can be used to exploit unique features of the target's binding site. For instance, the incorporation of hydrogen bond donors or acceptors can lead to stronger and more specific interactions with the protein. The synthesis of a series of ethyl benzyl carbamates has demonstrated that modifications to the benzylamine (B48309) precursor can be readily achieved to explore a range of substituents. scirp.org
The concept of "bioisosteric replacement," where one functional group is replaced by another with similar physicochemical properties, is another powerful tool in rational drug design. In the context of this compound, the dimethylsilyl group could be considered a bioisostere of other lipophilic groups, and its replacement with alternative moieties could lead to analogs with improved properties.
Ultimately, the rational design of potent and selective this compound derivatives relies on an iterative process of design, synthesis, and biological evaluation, with each cycle providing new insights to guide the next round of optimization.
Synergistic Interactions and Combination Chemistry Involving Benzyl Dimethyl Silyl Methyl Carbamate
Identification and Characterization of Synergistic Partners for [Benzyl(dimethyl)silyl]methyl Carbamate (B1207046)
There is no published research identifying or characterizing any synergistic partners for [Benzyl(dimethyl)silyl]methyl carbamate.
Mechanistic Basis of Synergism in this compound Combinations
As no synergistic combinations involving this compound have been identified, the mechanistic basis for any such synergism has not been investigated or described.
Formulation Strategies for Optimized Synergistic Effects of this compound
There are no formulation strategies reported in the scientific literature that are designed to optimize the synergistic effects of this compound, as no such effects have been documented.
Impact of Synergism on Resistance Management Strategies in Applied Contexts
The impact of synergism involving this compound on resistance management strategies cannot be assessed, as no instances of synergism have been reported.
Environmental Fate and Degradation Pathways of Benzyl Dimethyl Silyl Methyl Carbamate
Photochemical Degradation Mechanisms of [Benzyl(dimethyl)silyl]methyl carbamate (B1207046)
Photochemical degradation, initiated by the absorption of solar radiation, is a primary mechanism for the transformation of organic compounds in the environment. The photochemical fate of [Benzyl(dimethyl)silyl]methyl carbamate is likely influenced by the chromophores present in its structure, namely the benzyl (B1604629) group and the carbamate functionality.
The benzyl group can absorb ultraviolet (UV) radiation, leading to the excitation of electrons and potential cleavage of chemical bonds. The primary photochemical processes for benzyl-containing compounds involve the homolytic cleavage of the benzylic carbon-heteroatom bond. In the case of this compound, this would suggest the potential for cleavage of the benzyl-silicon (C-Si) bond. Photoinduced homolytic cleavage of Si-C bonds has been observed in various organosilicon compounds, often leading to the formation of silyl (B83357) and carbon-centered radicals. researchgate.netthieme-connect.com These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from solvent or other organic matter, or reaction with molecular oxygen to form peroxy radicals, which can initiate further degradation reactions.
Another potential photochemical pathway involves the carbamate moiety. Carbamates are known to undergo photolysis, which can be initiated by the cleavage of the ester C-O bond. epa.gov For aromatic carbamates, photodegradation is a significant process, with the reaction mechanisms and quantum yields being influenced by the solvent environment. nih.gov While this compound is not an aromatic carbamate in the strictest sense (the aromatic ring is not directly attached to the carbamate oxygen), the presence of the benzyl group could still influence the electronic properties of the molecule and its susceptibility to photochemical transformation.
It is also plausible that photooxidation reactions could occur, particularly in the presence of photosensitizers in the environment. bohrium.com These reactions could lead to the formation of hydroxylated or other oxygenated derivatives of the parent compound.
A summary of potential photochemical degradation products is presented in Table 1. It is important to note that these are hypothesized pathways based on the photochemistry of related functional groups, and the actual products and their distribution would need to be determined experimentally.
Table 1: Potential Photochemical Degradation Products of this compound
| Proposed Initial Cleavage | Potential Primary Products | Potential Subsequent Reactions |
| Benzyl-Silicon Bond Homolysis | Benzyl radical, (Dimethylsilyl)methyl carbamate radical | Hydrogen abstraction, oxidation, polymerization |
| Carbamate C-O Bond Cleavage | [Benzyl(dimethyl)silyl]methyl radical, Carbamate radical | Formation of corresponding alcohol and isocyanate derivatives |
| Photooxidation | Hydroxylated benzyl ring derivatives | Further oxidation and ring cleavage |
Hydrolytic Stability and Pathways of this compound
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound will be primarily determined by the reactivity of the carbamate and the silyl functional groups towards water.
The hydrolysis of carbamates is known to be subject to both acid and base catalysis. mdpi.com Under neutral conditions, the rate of hydrolysis is generally slow. However, under acidic or alkaline conditions, the rate of hydrolysis can be significantly enhanced. The mechanism of hydrolysis typically involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the corresponding alcohol, amine, and carbon dioxide.
In the case of this compound, hydrolysis of the carbamate linkage would be expected to yield benzyl(dimethyl)silylmethanol, methylamine (B109427), and carbon dioxide.
The pH of the aqueous environment is a critical factor influencing the rate of hydrolysis. A generalized trend for the effect of pH on the hydrolysis of carbamates is presented in Table 2.
Table 2: Generalized Effect of pH on Carbamate Hydrolysis Rate
| pH Range | Relative Hydrolysis Rate | Primary Catalytic Species |
| Acidic (pH < 5) | Increased | H+ |
| Neutral (pH 6-8) | Slowest | H2O |
| Alkaline (pH > 9) | Increased | OH- |
The primary hydrolysis products of this compound are predicted to be benzyl(dimethyl)silanol (from cleavage of the Si-C bond, though less likely than carbamate hydrolysis) and benzyl alcohol and dimethylsilanol (from cleavage of the benzyl-silyl bond followed by hydrolysis) and methylcarbamic acid (which would subsequently decompose to methylamine and carbon dioxide) from the cleavage of the carbamate ester linkage.
Microbial Transformation and Bioremediation Potential of this compound
Microbial transformation is a key process in the environmental degradation of many organic compounds. The biodegradability of this compound will depend on the ability of microorganisms to recognize and metabolize its distinct chemical moieties: the carbamate group, the benzyl group, and the organosilicon structure.
The biodegradation of carbamate pesticides has been extensively studied, and numerous microorganisms capable of hydrolyzing the carbamate bond have been identified. bohrium.comfrontiersin.orgresearchgate.net The initial step in the microbial degradation of many carbamates is the enzymatic hydrolysis of the ester or amide linkage, often catalyzed by carboxylesterases or amidases. plos.org This would lead to the formation of an alcohol, an amine, and carbon dioxide. For this compound, this would result in the formation of benzyl(dimethyl)silylmethanol and methylamine. Methylamine can be utilized by some microorganisms as a source of carbon and nitrogen. frontiersin.org
The benzyl group is also susceptible to microbial attack. The aerobic degradation of benzyl alcohol, a potential hydrolysis product, typically proceeds through its oxidation to benzaldehyde (B42025) and then to benzoic acid. Benzoic acid is a central metabolite in the degradation of many aromatic compounds and is further metabolized via ring-opening pathways. nih.gov
The organosilicon component of the molecule presents a greater challenge for microbial degradation. The silicon-carbon bond is not found in nature, and as a result, there is a general lack of enzymes capable of its direct cleavage. mdpi.com However, recent research has demonstrated that enzymes, such as certain cytochrome P450s, can be engineered through directed evolution to catalyze the cleavage of Si-C bonds in siloxanes. nih.govcaltech.edu This is achieved through the oxidation of a methyl group attached to the silicon, which then facilitates the breaking of the Si-C bond. nih.gov While this technology is still in its early stages, it suggests that the biological cleavage of the Si-C bond in compounds like this compound may be feasible.
Table 3: Microbial Genera with Potential for Degradation of this compound Moieties
| Chemical Moiety | Microbial Genera | Relevant Metabolic Process |
| Carbamate | Pseudomonas, Arthrobacter, Achromobacter | Hydrolysis of carbamate linkage |
| Benzyl Group | Pseudomonas, Bacillus | Oxidation of benzyl alcohol/aldehyde |
| Organosilicon | Engineered E. coli (expressing modified P450s) | Oxidative cleavage of Si-C bond |
Theoretical and Computational Chemistry Studies of Benzyl Dimethyl Silyl Methyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity of [Benzyl(dimethyl)silyl]methyl Carbamate (B1207046)
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For [Benzyl(dimethyl)silyl]methyl carbamate, these calculations would likely be performed using methods such as Density Functional Theory (DFT) or ab initio calculations like Hartree-Fock. nih.govaps.org These methods can predict various electronic properties that govern the molecule's behavior.
Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A larger gap suggests higher stability and lower reactivity. nih.gov For carbamates, linear relationships have been observed between theoretically predicted redox potentials and the calculated HOMO energies. nih.gov
Reactivity Descriptors: Global reactivity descriptors, derived from HOMO and LUMO energies, help in quantifying the reactivity. nih.gov These include electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide insights into how this compound would interact with other chemical species. Computational studies on similar carbamate reactions have shown that factors like nucleophilicity and steric hindrance play a crucial role in determining reaction pathways. nih.gov
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical stability and reactivity |
| Dipole Moment | - | Indicates the overall polarity of the molecule |
Note: The values in this table are hypothetical and would need to be determined by specific quantum chemical calculations.
Molecular Docking and Dynamics Simulations for Target Interactions of this compound
Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com These methods are central to drug discovery and design. nih.gov
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating the binding affinity, often expressed as a binding energy. researchgate.net Lower binding energy indicates a more stable complex. nih.gov The interactions stabilizing the complex, such as hydrogen bonds and van der Waals forces, would also be identified. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the molecule-target complex over time. nih.govyoutube.com These simulations provide insights into the stability of the binding pose and conformational changes that may occur upon binding. mdpi.com The incorporation of silicon in molecules can enhance lipophilicity, which often improves cell and tissue penetration. acs.org
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Predicted Value | Significance |
| Binding Energy (kcal/mol) | - | Strength of the interaction; more negative is stronger |
| Inhibition Constant (Ki) | - | Measure of potency as an inhibitor |
| Interacting Residues | - | Specific amino acids in the target's binding site |
| Hydrogen Bonds | - | Number and type of hydrogen bonds formed |
Note: The values in this table are hypothetical and would depend on the specific biological target being studied.
Conformational Analysis and Spectroscopic Property Prediction of this compound
Understanding the three-dimensional structure and flexibility of a molecule is crucial for predicting its properties and biological activity.
Conformational Analysis: This involves identifying the stable conformations (rotamers) of a molecule and their relative energies. scielo.br For this compound, rotations around single bonds, such as the Si-C and C-N bonds, would lead to different spatial arrangements of the atoms. rsc.orgresearchgate.net Computational methods can be used to map the potential energy surface and identify the low-energy, and therefore most probable, conformations. scielo.br
Spectroscopic Property Prediction: Computational chemistry can also predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures. scirp.orgresearchgate.netscirp.org
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of the nuclei, which in turn is dependent on the molecular conformation. nih.gov
Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in the IR spectrum. scirp.orgresearchgate.net These are characteristic of the functional groups present in the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |
| ¹H NMR | Chemical Shift (ppm) | Protons on the benzyl (B1604629), dimethylsilyl, and carbamate groups |
| ¹³C NMR | Chemical Shift (ppm) | Carbons in the aromatic ring, silyl (B83357) methyls, and carbamate |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O stretch, N-H bend, Si-C stretch |
Note: The values in this table are hypothetical and would be the output of specific computational spectroscopic predictions.
Q & A
Q. What are the recommended synthetic routes for [Benzyl(dimethyl)silyl]methyl carbamate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound can be optimized using carbamate-protecting group strategies. For example, benzyl carbamates are typically synthesized via reaction of amines with benzyl chloroformate under controlled pH (8–10) and low-temperature conditions (0–5°C) to minimize side reactions . The choice of solvent (e.g., THF or DCM) and base (e.g., NaHCO₃ or Et₃N) significantly impacts yield and purity. Post-synthesis, purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products (>95%) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer: Stability is contingent on avoiding moisture and oxidative conditions. Store in airtight containers under inert gas (N₂ or Ar) at –20°C for long-term stability. Short-term storage at 4°C in desiccators is acceptable. Handling should occur in fume hoods with PPE (gloves, goggles) to prevent skin/eye contact, as carbamates can hydrolyze to release toxic isocyanates under acidic or alkaline conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the cholinesterase inhibitory activity of this compound derivatives?
Methodological Answer: SAR studies require systematic modification of the carbamate’s substituents (e.g., silyl vs. alkyl groups) and evaluation of inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Use enzyme kinetics (e.g., Ellman’s assay) to measure IC₅₀ values and determine selectivity indices. Computational docking (e.g., AutoDock Vina) can predict binding affinities to active-site residues (e.g., Ser203 in AChE). Compare with reference inhibitors like galantamine .
Q. What methodologies resolve contradictions in kinetic data when studying carbamoylation rates of this compound with target enzymes?
Methodological Answer: Discrepancies in pseudo-first-order rate constants (kₒbₛ) or decarbamoylation half-lives (t₁/₂) may arise from experimental variables (pH, temperature). Use progress curve analysis under standardized conditions (25°C, pH 7.4) and validate via stopped-flow spectrophotometry. For example, diethyl carbamates exhibit t₁/₂ of ~13 days, while sterically hindered derivatives (e.g., benzyl carbamates) show prolonged inhibition (t₁/₂ ~4 days), requiring correction for enzyme reactivation during assays .
Q. How does the choice of protective groups (e.g., benzyl carbamate) influence synthetic accessibility and intermediate stability in multi-step reactions?
Methodological Answer: Benzyl carbamates (Cbz) are preferred for their stability under acidic conditions and selective deprotection via hydrogenolysis (H₂/Pd-C). However, the silyl group in this compound may introduce steric hindrance, requiring milder deprotection methods (e.g., TBAF for silyl ethers). Compare orthogonal protection strategies (e.g., Fmoc for amine protection) to balance stability and reactivity in solid-phase peptide synthesis (SPPS) .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm silyl and carbamate moieties (e.g., δ 0.1–0.3 ppm for Si(CH₃)₂; δ 155–160 ppm for carbamate carbonyl).
- HPLC-MS : Purity assessment using reverse-phase C18 columns (ACN/water gradient) and ESI-MS for molecular ion verification .
- X-ray Crystallography : Resolve stereochemistry of chiral centers, if applicable .
Q. How can computational modeling predict the hydrolytic stability of this compound in biological systems?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Compare activation energies (ΔG‡) for silyl vs. alkyl carbamates. For example, dimethyl carbamates hydrolyze faster (ΔG‡ ~24 kcal/mol) than benzyl derivatives (ΔG‡ ~25 kcal/mol) due to steric shielding of the carbamate group by the silyl moiety .
Contradiction and Reproducibility Analysis
Q. How should researchers address variability in reported enzymatic inhibition potencies of structurally similar carbamates?
Methodological Answer: Variability often stems from assay conditions (enzyme source, substrate concentration). Standardize protocols using recombinant human AChE/BChE and validate with internal controls (e.g., donepezil). Cross-validate results using orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
